molecular formula C18H16N2O4 B4732360 N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B4732360
M. Wt: 324.3 g/mol
InChI Key: UUINLVAUWXVTGV-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a chromene core, which is known for its diverse biological activities, and a carboxamide group, which can enhance its pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent to facilitate the formation of the chromene ring . The reaction conditions often include refluxing in an appropriate solvent such as ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols and amines can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with bacterial RNA polymerase, inhibiting the synthesis of RNA in bacteria . This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function. The compound’s ability to disrupt bacterial RNA synthesis makes it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct biological activities and pharmacokinetic properties. Its ability to inhibit bacterial RNA polymerase sets it apart from other similar compounds, making it a promising candidate for antibacterial drug development.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-22-12-7-8-14(16(10-12)23-2)20-18(21)13-9-11-5-3-4-6-15(11)24-17(13)19/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUINLVAUWXVTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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